N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
The compound contains a benzo[c][1,2,5]thiadiazole core, which is a type of heterocyclic compound. This core is often found in compounds used in photovoltaics or as fluorescent sensors . The compound also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The presence of the hydroxyethyl group indicates that the compound has a hydroxyl (-OH) functional group attached to an ethyl group (-CH2CH3), which could potentially make the compound polar and capable of forming hydrogen bonds.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups around the benzo[c][1,2,5]thiadiazole core. The presence of the furan ring and the hydroxyethyl group could potentially influence the compound’s electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its functional groups. The benzo[c][1,2,5]thiadiazole core could potentially participate in electron donor-acceptor (D-A) systems . The hydroxyl group in the hydroxyethyl group could potentially undergo reactions typical of alcohols, such as dehydration or oxidation.Scientific Research Applications
Synthesis and Characterization
Research efforts have been dedicated to synthesizing novel heterocyclic compounds, including those with furan and thiadiazole components, due to their potential biological activities. For instance, Patel et al. (2015) discussed the synthesis and spectroscopic study of triazolo[3,4-b][1,3,4]thiadiazole derivatives, highlighting the importance of furan derivatives in developing new pharmacologically active compounds (Patel, Patel, & Shah, 2015). Similarly, Aleksandrov et al. (2017) described the synthesis and reactivity of benzo[e][1,3]benzothiazole derivatives, demonstrating the versatility of furan compounds in chemical reactions (Aleksandrov & El’chaninov, 2017).
Biological Activities
The design and synthesis of compounds featuring furan and thiadiazole moieties have been explored for their cytotoxic and antibacterial properties. Zhang et al. (2017) reported on a series of benzo[d]thiazole-2-carboxamide derivatives as potential epidermal growth factor receptor inhibitors, showcasing the potential of furan derivatives in cancer therapy (Zhang et al., 2017). Additionally, Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide with furan-2-carboxamide and investigated its antimicrobial activity, indicating the compound's potential in pharmacological applications (Cakmak et al., 2022).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c20-15(10-3-6-12-13(8-10)19-23-18-12)17-9-16(21,11-4-5-11)14-2-1-7-22-14/h1-3,6-8,11,21H,4-5,9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHUMSQIMQTCJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC3=NSN=C3C=C2)(C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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